Benzoic acid, 4,4'-dithiobis[2-chloro-

Description

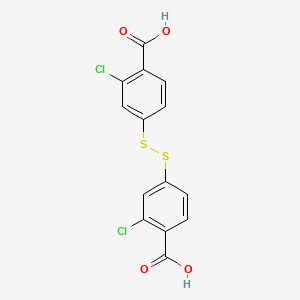

Benzoic acid, 4,4'-dithiobis[2-chloro-] (IUPAC name: 4,4'-Disulfanediylbis(2-chlorobenzoic acid)) is a halogenated aromatic compound characterized by two benzoic acid moieties linked via a disulfide (-S-S-) bridge at the para positions (4,4'), each bearing a chlorine substituent at the ortho position (2-chloro). The disulfide bridge imparts redox-sensitive properties, enabling applications in polymer chemistry, drug delivery systems, and biochemical assays . While direct data on this compound are sparse in the provided evidence, structural analogs and related halogenated benzoic acids offer insights into its behavior.

Properties

CAS No. |

81542-91-8 |

|---|---|

Molecular Formula |

C14H8Cl2O4S2 |

Molecular Weight |

375.2 g/mol |

IUPAC Name |

4-[(4-carboxy-3-chlorophenyl)disulfanyl]-2-chlorobenzoic acid |

InChI |

InChI=1S/C14H8Cl2O4S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) |

InChI Key |

IAEHCOFKTNPYRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4,4’-dithiobis[2-chloro-] typically involves the reaction of 4-chlorobenzoic acid with a disulfide compound under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the disulfide linkage .

Industrial Production Methods: Industrial production of this compound may involve catalytic oxidation processes or other advanced synthetic techniques to ensure high yield and purity. The use of catalysts such as vanadium pentoxide or manganese and cobalt acetates can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4,4’-dithiobis[2-chloro-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents under controlled temperature and pressure.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4,4’-dithiobis[2-chloro-] has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-dithiobis[2-chloro-] involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.

Pathways Involved: It may influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Key Analogs :

Table 1: Structural Comparison of Dithiobis-Linked Benzoic Acid Derivatives

| Compound Name | CAS Number | Substituent Positions | Key Features |

|---|---|---|---|

| 4,4'-Dithiobis[2-chlorobenzoic acid] | Not explicitly listed | 4,4' (S-S), 2-Cl | Para-linked disulfide; ortho-chloro |

| 2,2'-Dithiobis[4-chlorobenzoic acid] | 19993-65-8 | 2,2' (S-S), 4-Cl | Ortho-linked disulfide; para-chloro |

| 2,2'-Dithiobis[5-chlorobenzoic acid] | 69135-70-2 | 2,2' (S-S), 5-Cl | Ortho-linked disulfide; meta-chloro |

Functional Group Variations

- 4,4'-Methylenebis[2-chlorobenzoic acid] : Replacing the disulfide bridge with a methylene (-CH₂-) group (as in ) eliminates redox sensitivity but enhances hydrolytic stability. This compound (CAS 101-14-4) is used in epoxy resins and coatings due to its rigidity .

- 5,5'-Dithiobis(2-Nitrobenzoic Acid) (DTNB): A well-studied analog (CAS 69-78-3) with nitro substituents. DTNB is a thiol-reactive agent in Ellman’s assay, highlighting how electron-withdrawing groups (e.g., -NO₂ vs. -Cl) modulate reactivity .

Halogenation Effects

- 2,4-Dichlorobenzoic Acid (CAS 50-84-0): Lacking the disulfide bridge, this compound is less reactive but widely used as a pesticide intermediate. Its LogP (0.481, ) suggests moderate hydrophobicity, whereas the disulfide-linked analogs may exhibit higher LogP due to reduced polarity .

- Hexachlorobiphenyls : Fully halogenated biphenyls () demonstrate extreme environmental persistence, suggesting that partial halogenation (as in the target compound) balances reactivity with biodegradability .

Environmental and Industrial Relevance

- Persistence : Chlorinated benzoic acids are often resistant to microbial degradation (), but the disulfide bridge may introduce cleavage pathways under reducing conditions .

- Supplier Data: Limited commercial availability (e.g., only 1 supplier for 2,2'-dithiobis[4-chloro-], ) suggests niche applications, possibly in specialty polymers or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.